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AC-Ala-ala-tyr-amc -

AC-Ala-ala-tyr-amc

Catalog Number: EVT-1807585
CAS Number:
Molecular Formula: C27H32N4O6
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AC-Ala-ala-tyr-amc is a fluorogenic peptide substrate utilized primarily in biochemical assays to study protease specificity and activity. This compound is particularly relevant for research involving caspases and other cysteine proteases, where it serves as a substrate that releases a fluorescent signal upon cleavage. The structure of the compound includes an amino acid sequence that is designed to be recognized and cleaved by specific proteases, with the leaving group being 7-amino-4-methylcoumarin, which fluoresces upon release.

Source

The compound is synthesized through solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the efficient assembly of peptide chains. The synthesis of AC-Ala-ala-tyr-amc can be adapted to produce various peptide substrates by altering the amino acid sequence, thus enabling diverse applications in protease profiling and inhibitor development .

Classification

AC-Ala-ala-tyr-amc falls under the category of fluorogenic substrates for proteases. It is classified as a synthetic peptide and is commonly used in biochemical research to study enzyme kinetics and substrate specificity. The compound's classification as a fluorogenic substrate makes it particularly useful in high-throughput screening assays for drug discovery and enzyme characterization.

Synthesis Analysis

Methods

The synthesis of AC-Ala-ala-tyr-amc typically employs solid-phase peptide synthesis, which involves several key steps:

  1. Resin Preparation: The process begins with the attachment of the first amino acid to a solid support resin.
  2. Fmoc Deprotection: The Fmoc group is removed using a base (usually piperidine), exposing the amino group for subsequent coupling.
  3. Amino Acid Coupling: Each subsequent amino acid is added through coupling reactions with activated forms of the amino acids, typically using coupling agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
  4. Cleavage and Purification: After synthesizing the full peptide chain, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Technical Details

The synthesis allows for modifications in the amino acid sequence, enabling researchers to create tailored substrates for specific proteases. The incorporation of 7-amino-4-methylcoumarin as a leaving group enhances fluorescence properties, making detection easier during enzymatic assays .

Molecular Structure Analysis

Structure

The molecular structure of AC-Ala-ala-tyr-amc consists of a specific sequence of amino acids: alanine-alanine-tyrosine followed by the fluorogenic moiety 7-amino-4-methylcoumarin.

Data

  • Molecular Formula: C33H39N5O
  • Molecular Weight: 665.7 g/mol
  • CAS Number: 149231-65-2
    This structure allows for selective cleavage by caspases, which play critical roles in apoptosis and other cellular processes .
Chemical Reactions Analysis

Reactions

AC-Ala-ala-tyr-amc undergoes hydrolysis reactions when cleaved by specific proteases. The reaction mechanism typically involves:

  1. Enzyme Binding: The protease binds to the substrate.
  2. Cleavage: The peptide bond between tyrosine and alanine is cleaved.
  3. Fluorophore Release: Upon cleavage, 7-amino-4-methylcoumarin is released, resulting in an increase in fluorescence that can be quantitatively measured.

Technical Details

The kinetics of this reaction can be analyzed to determine enzyme activity and specificity, providing valuable insights into protease functions in various biological contexts .

Mechanism of Action

Process

The mechanism of action for AC-Ala-ala-tyr-amc involves its recognition by caspases or other target proteases:

  1. Substrate Recognition: The specific amino acid sequence aligns with the active site of the enzyme.
  2. Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond.
  3. Fluorescence Emission: The release of the fluorophore leads to an increase in fluorescence intensity, which can be detected and quantified.

Data

This mechanism allows researchers to monitor real-time enzymatic activity and assess substrate preferences across different protease families .

Physical and Chemical Properties Analysis

Physical Properties

AC-Ala-ala-tyr-amc is typically characterized by its solubility in aqueous solutions at physiological pH levels, making it suitable for biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Fluorescence Characteristics: Exhibits strong fluorescence upon cleavage, with excitation/emission maxima around 380/460 nm.

Relevant analyses often involve determining optimal conditions for enzymatic activity, including pH and temperature profiles .

Applications

AC-Ala-ala-tyr-amc has several significant applications in scientific research:

  1. Protease Activity Assays: Used extensively to measure the activity of caspases and other proteases in various biological samples.
  2. Drug Discovery: Facilitates high-throughput screening of potential inhibitors targeting specific proteases involved in diseases such as cancer and neurodegenerative disorders.
  3. Biochemical Research: Aids in elucidating mechanisms of apoptosis and other cellular processes mediated by proteolytic enzymes.

This compound's versatility makes it an essential tool in modern biochemical research focused on understanding protease functions and developing therapeutic interventions .

Synthesis and Structural Optimization of AC-Ala-ala-tyr-amc

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fluorogenic Substrate Design

Solid-Phase Peptide Synthesis (SPPS) enables precise assembly of tripeptide backbones like Ala-Ala-Tyr in AC-Ala-Ala-Tyr-AMC. The Fmoc/t-Bu strategy is preferred over Boc methods due to its compatibility with acid-sensitive AMC reporters and side-chain functionalities. The synthesis initiates with Fmoc-Rink-amide AM polystyrene resin (loading: 0.64 mmol/g), where sequential coupling of Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH employs activators like HATU or HBTU with collidine/DIPEA bases [6]. Critical coupling efficiencies (>99.5%) are verified via Kaiser tests, as incomplete reactions generate deletion products that compromise substrate purity. Post-assembly, N-terminal acetylation (using acetic anhydride) blocks charge-induced non-specific cleavage and enhances cellular permeability [4]. Final cleavage employs TFA cocktails (TFA/TIPS/H₂O, 95:2.5:2.5) to simultaneously liberate the peptide and deprotect Tyr side chains while preserving AMC integrity [6]. Purification via reversed-phase HPLC (C18 columns with acetonitrile/water gradients) achieves >95% homogeneity, as confirmed by LC-MS [10].

Table 1: SPPS Parameters for AC-Ala-Ala-Tyr-AMC

Synthesis StepReagents/ConditionsPurposeCritical Controls
Resin LoadingFmoc-Rink-amide AM resin (0.64 mmol/g)Anchors C-terminal AMCSwelling in DCM/DMF (30 min)
Amino Acid Coupling3 eq Fmoc-AA, HATU/HBTU, DIPEA (60 min)Peptide bond formationKaiser test monitoring
N-Terminal Capping10% acetic anhydride/DMF (20 min)Blocks N-terminusCompletion of acetylation
Cleavage/DeprotectionTFA/TIPS/H₂O (95:2.5:2.5, 3h)Resin release & side-chain deprotectionCold ether precipitation
PurificationRP-HPLC (C18, 5–95% ACN/H₂O)Remove truncation productsPurity assessment via LC-MS

Incorporation of 7-Amino-4-Methylcoumarin (AMC) as a Fluorogenic Reporter Group

The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the C-terminal Tyr via amide linkage, enabling real-time quantification of protease activity. Upon proteolytic cleavage (e.g., by chymotrypsin-like proteases), free AMC emits intense blue fluorescenceex = 360 nm, λem = 460 nm) with a 100-fold sensitivity increase over colorimetric substrates [5] [6]. The AMC group is incorporated using Fmoc-aminocoumarin-4-acetic acid coupled to resin-bound peptides, followed by standard SPPS elongation. This strategy avoids side reactions during TFA cleavage compared to post-synthetic conjugation [6]. Spectral analyses confirm AMC’s pH-independent fluorescence between pH 4.0–8.0, making it ideal for lysosomal/cytosolic protease assays. However, inner filter effects may distort kinetics at high substrate concentrations (>100 μM), necessitating dilution or pathlength adjustment [5].

Table 2: Photophysical Properties of AMC vs. Cleaved AC-Ala-Ala-Tyr-AMC

ParameterFree AMCAC-Ala-Ala-Tyr-AMC (Intact)Post-Cleavage
λ_ex (nm)341341341
λ_em (nm)441441441
Quantum Yield (Φ)0.780.020.78
Brightness (ε × Φ)19,00050019,000
Detection Limit--2 nM (chymotrypsin)

Strategies for Enhancing Peptide Stability and Protease Recognition Specificity

N-terminal acetylation in AC-Ala-Ala-Tyr-AMC eliminates charge repulsion between substrate N-terminus and protease active sites, improving k_cat/K_m by 3–5-fold for serine proteases like chymotrypsin [4]. To counteract exopeptidase degradation, unnatural amino acids (e.g., D-Ala or β-homo-Tyr) are incorporated at P2/P3 positions. For example, replacing L-Ala with D-Ala reduces aminopeptidase M cleavage by >90% in serum [3] [8]. Counter Selection Substrate Library (CoSeSuL) methodology biases sequences against non-target proteases: introducing bulky diphenylalanine at P2 enhances selectivity for cathepsin B over legumain by occupying the S2 pocket [1]. Linker engineering also stabilizes substrates; inserting Ahx (6-aminohexanoic acid) between Tyr and AMC minimizes steric hindrance, improving V_max by 40% [6].

Table 3: Stability and Selectivity Modifications for AC-Ala-Ala-Tyr-AMC

ModificationEffect on StabilityEffect on Protease SpecificityKinetic Impact
N-Terminal AcetylationResists aminopeptidasesEnhances chymotrypsin affinityk_cat/K_m 3–5×
D-Amino Acids (P2/P3)Serum half-life >4h (vs. 0.5h for L-form)Reduces caspase recognitionK_m for target proteases
β-homo-Tyr (P1)Prevents carboxypeptidase A cleavageMaintains chymotrypsin activityUnchanged V_max
Ahx Spacer (P1–AMC)N/AReduces steric clash in S1' pocketV_max 40%

Comparative Analysis of Unnatural Amino Acid Modifications in Substrate Engineering

Unnatural amino acids (uAAs) refine protease specificity by exploiting steric/electronic constraints in active sites. In AC-Ala-Ala-Tyr-AMC analogs:

  • β-homo-Tyr substitution extends the P1 side chain by one methylene group, shifting K_m from 28 μM (Tyr) to 15 μM for chymotrypsin due to deeper S1 pocket penetration [3] [8].
  • N-methyl-Ala at P2 disrupts hydrogen bonding with proteases like cathepsin B, reducing cleavage by non-target enzymes by 80% while maintaining k_cat for target proteases [3].
  • 4-NO₂-Phe replaces Tyr to probe S1 pocket flexibility, yielding a 20-fold selectivity boost for elastase over chymotrypsin due to cationic stabilization [8].Hybrid Combinatorial Substrate Libraries (HyCoSuL) screen >100 uAAs to map protease subsite preferences. For cathepsin C, cyclopropyl-Ala at P2 enhances k_cat/K_m by 50-fold over natural sequences by filling hydrophobic S2 pockets [3]. However, bulky uAAs (e.g., biphenyl-Ala) may reduce solubility, necessitating PEGylation or glycosylation [6].

Table 4: Unnatural Amino Acid Effects on AC-X-Y-Z-AMC Kinetics

Unnatural AA (Position)Protease TargetK_m (μM)k_cat (s⁻¹)Selectivity vs. Wild-Type
β-homo-Tyr (P1)Chymotrypsin15 ± 218 ± 12× ↑ specificity
N-methyl-Ala (P2)Cathepsin B40 ± 512 ± 0.85× ↓ legumain cleavage
4-NO₂-Phe (P1)Elastase8 ± 125 ± 220× ↑ over chymotrypsin
Cyclopropyl-Ala (P2)Cathepsin C6 ± 0.530 ± 350× ↑ k_cat/K_m

Properties

Product Name

AC-Ala-ala-tyr-amc

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)-N-(4-methyl-2H-chromen-7-yl)propanamide

Molecular Formula

C27H32N4O6

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C27H32N4O6/c1-15-11-12-37-24-14-20(7-10-22(15)24)30-27(36)23(13-19-5-8-21(33)9-6-19)31-26(35)17(3)29-25(34)16(2)28-18(4)32/h5-11,14,16-17,23,33H,12-13H2,1-4H3,(H,28,32)(H,29,34)(H,30,36)(H,31,35)/t16-,17-,23-/m0/s1

InChI Key

VZNGGRNDYFVBNG-QQMNAOGKSA-N

Canonical SMILES

CC1=CCOC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Isomeric SMILES

CC1=CCOC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

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